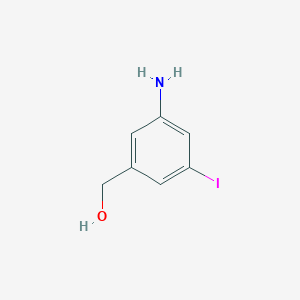

(3-Amino-5-iodophenyl)methanol

描述

Significance of Aryl Iodides in Synthetic Chemistry

Aryl iodides, or iodoarenes, are organic compounds where an iodine atom is directly attached to an aromatic ring. They are of considerable importance in synthetic chemistry due to their reactivity and versatility. ontosight.ai Compared to other aryl halides, the carbon-iodine bond is the weakest, making aryl iodides highly reactive and thus valuable intermediates in a multitude of chemical transformations. fiveable.me

Their primary significance lies in their widespread use in transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds, which are crucial steps in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.gov Notable examples of such reactions include:

Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl compounds. nih.gov

Heck Reaction: Reaction with alkenes to form substituted alkenes. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes to create aryl alkynes. nih.gov

Ullmann Condensation: A copper-catalyzed reaction for forming diaryl ethers, thioethers, and amines. nih.gov

Beyond cross-coupling, aryl iodides can be converted into organometallic reagents, such as Grignard reagents, through metal-halogen exchange. nih.gov They are also precursors for the synthesis of hypervalent iodine compounds, which are valuable oxidizing agents in their own right. nih.gov The ability to introduce an iodine atom into a molecule serves as a "handle" for subsequent functionalization, highlighting the strategic importance of aryl iodides in multistep syntheses. ontosight.ai

Role of Substituted Phenylmethanols as Chemical Building Blocks

Substituted phenylmethanols, also known as benzyl (B1604629) alcohols, are a class of organic compounds characterized by a hydroxymethyl group (-CH₂OH) attached to a benzene (B151609) ring that bears other functional groups. Benzyl alcohol itself is an aromatic alcohol used as a solvent and a precursor to other chemicals. nih.gov When the phenyl ring is substituted, these compounds become highly valuable and versatile building blocks in organic synthesis. sigmaaldrich.com

The hydroxyl group can be easily oxidized to form the corresponding aldehyde or carboxylic acid, providing entry into a wide range of other molecular families. It can also be converted into a better leaving group to allow for nucleophilic substitution reactions. The aromatic ring, meanwhile, can undergo electrophilic substitution, with the nature and position of the existing substituents directing the incoming groups.

The specific combination of substituents dictates the compound's utility. For instance, the presence of amino or halogen groups alongside the methanol (B129727) function, as seen in (3-Amino-5-iodophenyl)methanol, creates a multifunctional scaffold. This allows for selective and sequential reactions, enabling the construction of complex target molecules, including pharmaceutical intermediates and fine chemicals. lookchem.com

Overview of Research Trajectories for this compound

The research trajectory for this compound is primarily focused on its application as a specialized building block in organic and medicinal chemistry. Its value stems from the orthogonal reactivity of its three functional groups:

The iodine atom is a prime site for metal-catalyzed cross-coupling reactions.

The amino group can act as a nucleophile, a base, or be converted into a diazonium salt for further transformations. wikipedia.org It can also be acylated or alkylated.

The methanol group can be oxidized or used in esterification and etherification reactions.

This trifunctional nature allows chemists to use this compound as a scaffold to introduce three different points of diversity in a molecule. The compound is a key intermediate for synthesizing complex heterocyclic systems and other elaborate structures that are often the focus of drug discovery programs and materials science. While detailed research on this specific molecule is not extensively published, its structural motifs are present in various patented compounds, suggesting its use as an intermediate in proprietary synthesis routes.

Below is a table summarizing the key properties of this chemical building block.

| Property | Value | Source(s) |

| CAS Number | 368435-46-5 | chemshuttle.comfluorochem.co.ukachemblock.com |

| Molecular Formula | C₇H₈INO | chemshuttle.comachemblock.com |

| Molecular Weight | 249.05 g/mol | chemshuttle.comachemblock.com |

| IUPAC Name | This compound | achemblock.com |

| SMILES | Nc1cc(I)cc(CO)c1 | fluorochem.co.uk |

Structure

3D Structure

属性

IUPAC Name |

(3-amino-5-iodophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO/c8-6-1-5(4-10)2-7(9)3-6/h1-3,10H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLLJEYMWCYAIFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1N)I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Functional Transformations of 3 Amino 5 Iodophenyl Methanol

Transformations Involving the Amino Group

The primary amino group on the aromatic ring is a key site for nucleophilic reactions and can be readily modified or used to direct further substitutions. Its reactivity can be controlled through protection-deprotection sequences or transformed into other functional groups via derivatization or diazotization.

Protection and Deprotection Strategies for Amine Functionality

To prevent unwanted side reactions during transformations at other parts of the molecule, the nucleophilic amino group often requires temporary protection. Carbamates are among the most common and effective protecting groups for amines.

Key strategies include:

Boc Protection: The tert-butoxycarbonyl (Boc) group is widely used due to its stability in various conditions and its straightforward removal. The protection is typically achieved by reacting (3-Amino-5-iodophenyl)methanol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a suitable base. Deprotection is efficiently carried out under acidic conditions, commonly with trifluoroacetic acid (TFA), which cleaves the carbamate (B1207046) to release the free amine. rsc.org

Cbz Protection: The benzyloxycarbonyl (Cbz or Z) group is another valuable protecting group. It is introduced using benzyl (B1604629) chloroformate (CbzCl). A key advantage of the Cbz group is its stability to acidic and basic conditions, while it can be selectively removed by catalytic hydrogenation (e.g., H₂ gas with a palladium-on-carbon catalyst), a method that is orthogonal to the acid-labile Boc group.

The choice between these protecting groups allows for selective deprotection when multiple protected functional groups are present in a molecule.

Table 1: Common Amine Protection Strategies

| Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| tert-butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Acidic (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz or Z | Benzyl chloroformate (CbzCl) | Catalytic Hydrogenation (H₂/Pd-C) |

Amidation and Derivatization of the Amino Group

The primary amino group of this compound can readily undergo acylation to form amide bonds. This transformation is fundamental in the synthesis of a wide range of compounds, including pharmaceuticals. The reaction typically involves treating the amine with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base to neutralize the acidic byproduct.

This amidation is a versatile method for introducing a variety of substituents. For instance, this reaction is the key step in the synthesis of the lipid-lowering agent bezafibrate. acs.org The functional group tolerance of this approach allows for the N-acylation of unprotected amino acids. acs.org

Beyond simple amidation, the amino group can be converted into other functional derivatives. For example, reaction with isocyanates or isothiocyanates yields urea (B33335) or thiourea (B124793) derivatives, respectively. These derivatizations can significantly alter the electronic and physical properties of the molecule, which is a common strategy in medicinal chemistry to modulate biological activity.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of functional groups. nih.gov The process, known as diazotization, involves treating the amine with a source of nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. nih.gov

Once formed, the diazonium group (-N₂⁺) is an excellent leaving group (as dinitrogen gas) and can be displaced by various nucleophiles, often in the presence of a copper(I) catalyst in what is known as the Sandmeyer reaction . wikipedia.orgorganic-chemistry.org This provides a powerful method for aromatic substitution that complements other synthetic strategies. byjus.com

Potential transformations of the diazonium salt derived from this compound include:

Halogenation: Displacement by Cl⁻, Br⁻ (using CuCl or CuBr). wikipedia.org

Cyanation: Introduction of a nitrile group using CuCN. wikipedia.org

Hydroxylation: Formation of a phenol (B47542) by reaction with water, typically at elevated temperatures. wikipedia.org

Iodination: Reaction with potassium iodide allows for the introduction of an iodine atom. organic-chemistry.org

These reactions dramatically expand the synthetic utility of the parent molecule, allowing the amino group to serve as a synthetic handle for introducing functionalities that are difficult to install by other means. byjus.comnih.gov

Reactions at the Iodophenyl Moiety

The carbon-iodine bond in this compound is a prime site for transition metal-catalyzed cross-coupling reactions and radiolabeling, making it a valuable precursor for advanced pharmaceutical and diagnostic agents.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Negishi)

The iodo group serves as an excellent leaving group in numerous palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.

Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a palladium or nickel complex. acs.orgresearchgate.net The Negishi coupling is known for its high functional group tolerance, making it suitable for substrates like this compound which contains free amino and hydroxyl groups. nih.govacs.org The reaction can be used to couple a wide variety of alkyl-, vinyl-, or aryl-zinc reagents to the iodophenyl ring, enabling the synthesis of complex molecular architectures. mdpi.com

Suzuki Coupling: The Suzuki reaction is another widely used palladium-catalyzed cross-coupling reaction, which pairs an organohalide with a boronic acid or boronate ester in the presence of a base. wikipedia.orglibretexts.org Like the Negishi reaction, it tolerates a broad range of functional groups and is frequently used to form biaryl structures. organic-chemistry.orgbeilstein-journals.org The reaction proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.org

Table 2: Comparison of Common Cross-Coupling Reactions

| Reaction Name | Organometallic Reagent | Catalyst (Typical) | Key Features |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd or Ni complex | High reactivity and functional group tolerance. acs.orgnih.gov |

| Suzuki | Boronic Acid/Ester (R-B(OR)₂) | Pd complex + Base | Stable reagents, often uses aqueous conditions. wikipedia.orgorganic-chemistry.org |

Radiochemical Iodination and Labeling

The presence of an iodine atom makes this compound and its derivatives suitable for radioisotope labeling, particularly for applications in nuclear medicine such as Single-Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET). nih.govmdpi.comacs.org

Methods for introducing a radioactive iodine isotope (e.g., ¹²³I, ¹²⁴I, ¹³¹I) include: google.com

Isotope Exchange: A stable iodine atom on the aromatic ring can be replaced with a radioactive isotope. mdpi.com This is often performed at high temperatures, sometimes with the aid of copper salts or ammonium (B1175870) sulfate (B86663) to facilitate the exchange. nih.govacs.org A significant challenge with this method can be separating the radiolabeled product from the non-radioactive starting material. nih.gov

Synthesis from Precursors: A more common and efficient approach is to synthesize the radioiodinated compound from a non-iodinated precursor. This typically yields products with higher specific activity. Common precursors include:

Organostannanes (e.g., tributylstannyl derivatives): Radio-iododestannylation is a robust method where a trialkyltin group is replaced by radioiodine using an oxidizing agent like chloramine-T.

Organoboranes (e.g., boronic esters): Radio-iododeboronation is another effective method for introducing radioiodine. acs.orgnih.gov

Diazonium Salts: An amino precursor can be converted to a diazonium salt, which is then displaced by a radioactive iodide ion. mdpi.com

These radiolabeling techniques enable the use of molecules derived from this compound as imaging agents to study biological processes and diagnose diseases. acs.orggoogle.com

Article on the Chemical Reactivity of this compound Remains Elusive Due to Scarcity of Specific Research Findings

The proposed article was to focus on several key areas of the compound's reactivity:

Formation of Aryl Organometallic Reagents: The carbon-iodine bond on the phenyl ring is a prime site for the formation of organometallic reagents, such as Grignard or organolithium species. These transformations are fundamental for creating new carbon-carbon bonds through coupling reactions. However, specific literature detailing the successful synthesis of an organometallic reagent from this compound, including reaction conditions and yields, could not be located. Such reactions are often sensitive to the presence of acidic protons, like those on the amino and hydroxyl groups, which would likely require protection-deprotection strategies not documented for this specific molecule.

Functionalization of the Hydroxymethyl Group:

Esterification and Etherification: These common reactions transform the primary alcohol. While general methods for the esterification and etherification of benzyl alcohols are well-established, specific examples employing this compound as the substrate are absent from the reviewed literature.

Oxidation Reactions: The oxidation of the hydroxymethyl group to an aldehyde (3-amino-5-iodobenzaldehyde) or a carboxylic acid (3-amino-5-iodobenzoic acid) is a theoretically straightforward transformation. Numerous reagents exist for such oxidations. However, documented studies providing specific reagents, conditions, and yields for the oxidation of this compound are not available.

Nucleophilic Substitutions: Conversion of the alcohol to a better leaving group (e.g., a tosylate or a halide) would enable nucleophilic substitution reactions. This would allow for the introduction of a wide range of other functional groups. As with other transformations, specific protocols for these reactions on this compound are not described in the available scientific papers and patents.

Cascade and Domino Reactions: These complex, multi-step reactions are used to build molecular complexity in a single synthetic operation. The multiple functional groups on this compound make it a plausible candidate for initiating such reaction sequences. For instance, a cross-coupling reaction at the iodine site followed by an intramolecular reaction involving the amino or hydroxymethyl group could be envisioned. However, no published research could be found that utilizes this specific scaffold in cascade or domino reactions.

Advanced Applications of 3 Amino 5 Iodophenyl Methanol in Complex Chemical Synthesis

Utility in Medicinal Chemistry and Pharmaceutical Intermediates

The structural features of (3-amino-5-iodophenyl)methanol make it a key precursor for a variety of bioactive compounds. The amino group serves as a nucleophile or a site for diazotization, the hydroxymethyl group can be oxidized or converted to other functionalities, and the iodine atom provides a handle for cross-coupling reactions or radioisotope incorporation.

This compound and its derivatives are instrumental in creating ligands that interact with specific biological targets, leading to potential therapeutic applications.

Translocator Protein (TSPO) Ligands : The translocator protein (TSPO) is a target for diagnostic imaging and therapeutic intervention in neuroinflammatory diseases and cancer. depositolegale.itnih.gov Ligands for TSPO often feature aromatic and heterocyclic cores. While direct synthesis from this compound is not explicitly detailed in the provided sources, its structural motifs are relevant. For instance, the synthesis of complex dipeptide TSPO ligands often starts from non-peptide prototypes like alpidem, which contains two aromatic nuclei. nih.gov The amino-iodophenyl scaffold provides a foundation for building such structures, where the amino group can be acylated and the iodo group can be used in coupling reactions to introduce other aromatic or heterocyclic systems, mimicking the structure of established TSPO ligands like PK11195. researchgate.net

Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors (EGFR-TKIs) : EGFR-TKIs are a critical class of anticancer drugs. mdpi.com Many of these inhibitors are based on quinazoline (B50416) or pyrimidine (B1678525) cores. nih.govresearchgate.net The synthesis of these complex molecules often involves building blocks that can introduce substituted aniline (B41778) fragments. This compound serves as a potential precursor to such fragments. The amino group can react to form the core heterocyclic structure, while the iodo- and methanol-substituted phenyl ring can be further functionalized to optimize binding to the EGFR kinase domain.

| Biological Target | Ligand Class Example | Synthetic Relevance of this compound |

| Translocator Protein (TSPO) | Phenylindolylglyoxylamides | Serves as a precursor for the substituted aniline moiety required for building the core ligand structure. |

| EGFR-TK | Quinazolinone Derivatives | Provides a functionalized aniline fragment for the construction of the quinazoline core and subsequent modifications. nih.gov |

The compound is a valuable starting material for various molecules with demonstrated anticancer activity. The combination of the reactive amino and iodo groups allows for the construction of diverse heterocyclic systems known for their antiproliferative properties. researchgate.netnih.gov For example, thiosemicarbazide (B42300) derivatives, which have been investigated as potential anticancer agents, can be synthesized from precursors containing amino-phenyl moieties. mdpi.com The amino group of this compound can be converted into an isothiocyanate or react with a thiosemicarbazide backbone, while the iodo-substituent offers a site for further modification through coupling reactions to enhance biological activity. mdpi.comacs.org

This compound is a key building block for synthesizing important heterocyclic cores like indoles and pyrazoles, which are prevalent in many pharmaceuticals.

Indole (B1671886) Synthesis : The Fischer indole synthesis is a classic method for producing indoles from a phenylhydrazine (B124118) and a ketone or aldehyde. mdpi.com this compound can be converted to the corresponding hydrazine (B178648) derivative, which can then undergo cyclization to form a 5-iodo-7-(hydroxymethyl)indole. This substituted indole serves as a versatile intermediate for further elaboration. Modern indole synthesis methods also include transformations that could utilize o-alkynylanilines or reductive cyclization, pathways where a functionalized aniline like this compound is a logical starting point. researchgate.net

Pyrazole Synthesis : 5-Aminopyrazoles are significant precursors for a variety of biologically active compounds, including pyrazolo[1,5-a]pyrimidines. mdpi.comnih.gov The synthesis of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles can be achieved through the condensation of various precursors with hydrazines. researchgate.net An appropriately modified derivative of this compound can serve as the aryl component in these syntheses, leading to pyrazoles with a functionalized phenyl substituent at the 5-position. beilstein-journals.orgmdpi.com This allows for the introduction of the iodo and hydroxymethyl groups, which can be used for subsequent chemical modifications or for tuning the molecule's properties.

| Heterocyclic Core | Synthetic Method | Role of this compound |

| Indole | Fischer Indole Synthesis | Precursor to the required substituted phenylhydrazine. mdpi.com |

| Pyrazole | Condensation Reactions | Provides the substituted aryl group for 5-aryl-aminopyrazole derivatives. researchgate.net |

Applications in Radiopharmaceutical Chemistry

The presence of an iodine atom in this compound makes it an ideal precursor for developing radiolabeled compounds for medical imaging.

Single Photon Emission Computed Tomography (SPECT) is a nuclear imaging technique that uses gamma-emitting radioisotopes, such as Iodine-123. google.com Molecules designed as SPECT agents must bind to a specific biological target and carry a radionuclide. This compound is a valuable precursor because it already contains a stable iodine atom that can be replaced with a radioactive isotope (e.g., ¹²³I) through isotopic exchange reactions. The amino and hydroxymethyl groups can be elaborated into a larger molecule designed to target specific receptors or transporters in the body, such as the TSPO, which is a biomarker for neuroinflammation. depositolegale.it

Radioiodination is the process of incorporating a radioactive iodine isotope into a molecule. nih.gov this compound is well-suited for various radioiodination methods.

Electrophilic Radioiodination : While direct electrophilic substitution on an activated aromatic ring is common, precursors containing a stable iodine or a different leaving group (like a trialkylstannyl group) are often preferred for high specific activity and regioselectivity. The stable iodine atom in this compound can be replaced with a radioisotope via an iodine-for-iodine exchange reaction, often at high temperatures with copper catalysts. mdpi.com

Nucleophilic Radioiodination : Halogen exchange reactions are a common method for nucleophilic radioiodination. A derivative of this compound, where the hydroxymethyl group is converted to a better leaving group, could potentially undergo nucleophilic substitution with radioiodide. nih.gov

Indirect Radioiodination : The compound can be used to synthesize a prosthetic group. For example, the amino group could be modified to create a reactive moiety that, after radioiodination at the phenyl ring, is conjugated to a larger biomolecule like a peptide or antibody. mdpi.com

| Radioiodination Technique | Description | Relevance of this compound |

| Isotope Exchange | Replacement of a stable iodine atom with a radioactive one (e.g., ¹²³I or ¹²⁵I). | The compound's existing iodine atom facilitates direct isotopic exchange reactions. mdpi.com |

| Electrophilic Substitution | Introduction of radioiodine onto an activated aromatic ring using an oxidizing agent. | Derivatives of the compound can be designed to be highly reactive towards electrophilic iodination. nih.gov |

| Prosthetic Group Synthesis | Creating a small, radiolabeled molecule that is then attached to a larger biomolecule. | The compound can serve as the core of a prosthetic group, with its functional groups allowing for both radioiodination and conjugation. mdpi.com |

Role as a Building Block in Material Science

The utility of this compound as a foundational component in the development of new materials, including its application in enhancing the properties of metal-organic cages and its integration into polymeric structures, has been an area of scientific inquiry.

The synthesis of functional polymers and oligomers often relies on monomers that possess specific reactive groups to guide polymerization and impart desired properties to the final material. The bifunctional nature of this compound, with its amino and hydroxymethyl groups, presents possibilities for its use in step-growth polymerization to form polyesters, polyamides, or polyurethanes. The iodine atom also offers a potential site for post-polymerization modification, for example, through cross-coupling reactions to introduce other functional moieties. Despite these potential applications, a thorough review of the scientific literature does not yield specific examples or detailed research on the integration of this compound into specific polymer or oligomer architectures. Research on the synthesis of functional polymers using various amino acid-based and other functional monomers is extensive, but studies specifically employing this compound are not found.

Contributions to Diverse Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of complex heterocyclic scaffolds often involves the use of versatile building blocks that can undergo a variety of chemical transformations.

Spiro indolinyl and pyrimidine moieties are important pharmacophores found in numerous biologically active compounds. The synthesis of these derivatives often involves multi-component reactions or cyclization strategies using functionalized precursors. While patents list this compound as a potential amine-containing reactant for the synthesis of pyrazolo[4,3-d]pyrimidines, which are a class of pyrimidine derivatives, specific, detailed examples of its use and the resulting compounds are not provided in the examined literature. The synthesis of spiro indolinyl derivatives typically involves reactions of isatins or other indole-based precursors with various nucleophiles and electrophiles. There is no readily available scientific literature that specifically describes the use of this compound in the synthesis of spiro indolinyl derivatives.

Functionalized oxindoles are another class of heterocyclic compounds with significant biological activity. Their synthesis has been the subject of extensive research, with numerous methods developed for their construction and functionalization. These methods often rely on the cyclization of substituted anilines or the functionalization of the oxindole (B195798) core. A comprehensive search of the chemical literature does not reveal any specific studies or methodologies that utilize this compound as a starting material or key intermediate in the synthesis of functionalized oxindoles or related scaffolds. While the synthesis of oxindoles from various substituted anilides and other precursors is well-documented, the specific contribution of this compound to this area of synthesis has not been reported.

Mechanistic Investigations and Computational Studies in 3 Amino 5 Iodophenyl Methanol Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformation

The synthesis of (3-Amino-5-iodophenyl)methanol typically involves a multi-step process, beginning with the selective iodination of an aniline (B41778) derivative, followed by the introduction or modification of the methanol (B129727) group. The elucidation of the mechanisms governing these steps is crucial for optimizing reaction conditions and improving yields.

One key transformation is the iodination of a substituted aniline. The mechanism of electrophilic aromatic substitution for the iodination of anilines has been a subject of study. For instance, the iodination of aniline and its substituted derivatives by iodine monochloride in an aqueous acetic acid medium has been investigated. The reaction order is found to be unity with respect to the iodinating agent and fractional with respect to the substrate. The active species are considered to be the free anilines, leading to ortho and para-isomers. The reaction proceeds through the formation of a π-complex, which then rearranges to a σ-complex before deprotonation to yield the iodo-derivative. Another studied method involves the use of (diacetoxyiodo)benzene (B116549) (PIDA) and ammonium (B1175870) iodide, which is proposed to form acetyl hypoiodite (B1233010) (AcO-I) in situ as the iodinating species. researchgate.net

Transformations involving the methanol group of this compound are also of significant interest. The hydroxyl group can undergo nucleophilic substitution reactions, proceeding through either an S(_N)1 or S(_N)2 mechanism depending on the reaction conditions and the stability of the benzylic carbocation. patsnap.com Oxidation of the benzyl (B1604629) alcohol moiety to the corresponding aldehyde or carboxylic acid is another common transformation. patsnap.com The mechanism of such oxidations often involves the formation of a chromate (B82759) ester or a similar intermediate, followed by a rate-determining hydride transfer. researchgate.net

| Reaction Type | Proposed Intermediate | Key Mechanistic Feature | Influencing Factors |

| Electrophilic Iodination | π-complex followed by σ-complex | Rearrangement of the π-complex to the σ-complex | Nature of the iodinating agent, solvent polarity, acidity of the medium researchgate.net |

| Nucleophilic Substitution | Benzylic carbocation (S(_N)1) or pentacoordinate transition state (S(_N)2) | Stability of the carbocation or steric hindrance at the benzylic carbon | Solvent polarity, nature of the leaving group, nucleophile strength patsnap.comnih.gov |

| Oxidation of Benzyl Alcohol | Chromate ester or related intermediate | Hydride transfer from the benzylic carbon | Strength of the oxidizing agent, presence of acid or base catalysts patsnap.comresearchgate.net |

Computational Modeling of Reactivity and Selectivity

Computational chemistry provides powerful tools for understanding the reactivity and selectivity of this compound. Density Functional Theory (DFT) and other high-level ab initio methods can be employed to calculate various molecular properties that correlate with reactivity. nih.gov

For instance, the calculation of electrostatic potentials and frontier molecular orbitals (HOMO and LUMO) can predict the most likely sites for electrophilic and nucleophilic attack. In the case of this compound, the amino group is an activating, ortho-, para-directing group, while the iodo and hydroxymethyl groups are deactivating to varying degrees. Computational models can quantify these effects and predict the regioselectivity of further substitutions on the aromatic ring. umn.edutandfonline.com

Moreover, computational studies can be used to model the transition states of proposed reaction mechanisms, allowing for the calculation of activation energies and reaction rates. nih.gov This can be particularly useful in understanding the selectivity of a reaction, for example, why one isomer is formed preferentially over another. For substituted anilines, computational models have been developed to predict their metabolic fate, including N-acetylation, based on calculated physicochemical parameters. tandfonline.comnih.gov These models often rely on electronic descriptors such as partial atomic charges and the susceptibility to nucleophilic attack at specific ring positions. tandfonline.com

| Computational Method | Calculated Parameter | Predicted Property | Relevance to this compound |

| Density Functional Theory (DFT) | Electrostatic Potential Surface | Sites for electrophilic and nucleophilic attack | Predicting regioselectivity in further aromatic substitutions nih.gov |

| Time-Dependent DFT (TD-DFT) | Electronic Transition Energies | UV-Vis absorption spectrum | Understanding the photophysical properties of derived compounds |

| Ab initio methods (e.g., MP2, CCSD(T)) | Reaction and Activation Energies | Reaction feasibility and kinetics | Elucidating reaction mechanisms and predicting product distributions acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Molecular Descriptors (e.g., logP, polar surface area) | Biological activity or toxicity | Designing derivatives with desired pharmacological profiles nih.gov |

Structure-Reactivity Relationships in Derived Compounds

The systematic modification of the this compound scaffold allows for the investigation of structure-reactivity relationships. By introducing different substituents at various positions, it is possible to fine-tune the electronic and steric properties of the molecule and observe the impact on its chemical reactivity and biological activity. fiveable.me

For example, altering the substituents on the aniline nitrogen can modulate the nucleophilicity of the aromatic ring and the basicity of the amino group. Similarly, modifications to the benzyl alcohol moiety can influence its susceptibility to oxidation or substitution. researchgate.net Structure-activity relationship (SAR) studies are common in drug discovery, where derivatives of a lead compound are synthesized and tested to identify the key structural features responsible for its biological activity. nih.gov

In the context of derivatives of this compound, a key consideration is the interplay between the amino, iodo, and hydroxymethyl groups. The electron-donating amino group and the electron-withdrawing iodo group have opposing effects on the electron density of the aromatic ring. The position of these substituents relative to each other and to the site of reaction will have a profound impact on the reactivity of the molecule. For instance, in the oxidation of substituted benzyl alcohols, the rates of reaction have been correlated with electronic parameters of the substituents on the aromatic ring. researchgate.net

| Structural Modification | Effect on Molecular Properties | Impact on Reactivity | Potential Application |

| Substitution on the amino group | Altered basicity and nucleophilicity of the nitrogen; modified electronic effect on the ring | Changes in the rate and regioselectivity of electrophilic aromatic substitution | Modulation of biological target binding or pharmacokinetic properties cresset-group.com |

| Variation of the substituent at the 5-position (replacing iodine) | Modified steric and electronic environment on the aromatic ring | Influence on the rates of reactions involving the aromatic ring or the benzylic position | Fine-tuning of receptor selectivity or metabolic stability cresset-group.com |

| Derivatization of the hydroxymethyl group | Conversion to esters, ethers, or other functional groups | Altered susceptibility to nucleophilic substitution; introduction of new reactive sites | Prodrug design or attachment to other molecular scaffolds patsnap.com |

Future Research Directions and Emerging Paradigms in 3 Amino 5 Iodophenyl Methanol Chemistry

Development of Novel and Efficient Synthetic Routes

The advancement of synthetic methodologies for producing (3-Amino-5-iodophenyl)methanol and its derivatives is a cornerstone for its broader application. Current research focuses on moving beyond traditional multi-step syntheses towards more streamlined and efficient protocols. A key area of development involves the strategic synthesis of polysubstituted benzene (B151609) rings, which are crucial precursors.

One promising approach starts with commercially available and appropriately substituted aminobenzoates. A novel synthetic pathway has been developed for analogous compounds, such as 3-amino-5-halo-2-iodobenzoates, which demonstrates a practical and scalable method. researchgate.netkorea.ac.kr This strategy involves a sequence of reactions:

Nitration: Introduction of a nitro group at a specific position on the benzene ring. researchgate.netkorea.ac.kr

Sandmeyer Reaction: Conversion of an amino group into an iodide via a diazonium salt intermediate. This is a well-established but continually optimized reaction for introducing iodine into aromatic rings. researchgate.net

Reduction: Conversion of the nitro group to the target amino group. researchgate.netkorea.ac.kr

| Synthetic Step | Description | Key Advantage |

| Strategic Nitration | Electrophilic aromatic substitution to introduce a nitro group. | Directs the subsequent functionalization steps. |

| Sandmeyer Iodination | Diazotization of an amino group followed by iodide substitution. | Reliable method for introducing iodine onto an aromatic ring. researchgate.net |

| Nitro Group Reduction | Conversion of the -NO2 group to an -NH2 group. | Final step to install the required amino functionality. researchgate.netkorea.ac.kr |

Exploration of New Catalytic Systems for Functionalization

The functionalization of this compound is primarily centered on the reactivity of its aryl iodide group. Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Hiyama reactions, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the iodo-substituted position. mdpi.comresearchgate.net These reactions enable the synthesis of a vast array of derivatives by coupling the aryl iodide with various boronic acids, organostannanes, or organosilanes. mdpi.comresearchgate.net

Emerging paradigms in this field are focused on developing more sustainable and efficient catalytic systems. A significant trend is the move towards transition-metal-free activation of the aryl-iodide bond. nih.govresearchgate.netacs.orgacs.org These innovative strategies offer green alternatives to traditional metal-based catalysis and include:

Hypervalent Iodine Chemistry: Using hypervalent iodine reagents to activate the C-I bond for subsequent reactions, often under mild and eco-friendly conditions. nih.govacs.org

Photochemical Activation: Employing visible light, with or without an organophotocatalyst, to induce the dissociation of the C-I bond, generating highly reactive aryl radical intermediates. nih.govresearchgate.netacs.org

Electrochemical Activation: Using direct or indirect electrolysis to activate the aryl iodide, providing a reagent-free method for initiating bond formation. nih.govacs.org

These methods diversify the reactivity of aryl iodides, allowing them to act as aryl radical, cation, or anion precursors, thereby expanding the toolkit for creating complex molecules. nih.govresearchgate.netacs.org The development of heterogeneous catalysts, such as palladium nanoparticles grafted onto supports, is also a key area of research, aiming to improve catalyst recyclability and simplify product purification. researchgate.net

Expansion of Applications in Biomedical and Materials Science

This compound is a highly versatile building block with significant potential in both biomedical and materials science, primarily due to its trifunctional nature (amino, iodo, and hydroxyl groups).

In Biomedical Science: The substituted aniline (B41778) scaffold is a common feature in many biologically active molecules and pharmaceuticals. The ability to functionalize the aryl iodide position through cross-coupling reactions allows for the systematic synthesis of libraries of compounds for drug discovery. These derivatives can be screened for various therapeutic activities, including as kinase inhibitors for cancer therapy or as agents targeting pathways involved in neurodegenerative diseases. mdpi.com The core structure serves as a valuable starting point for creating more complex heterocyclic systems that are prevalent in medicinal chemistry.

In Materials Science: The amino and methanol (B129727) (hydroxyl) groups are ideal functional handles for polymerization. This allows this compound to serve as a monomer for the synthesis of advanced functional polymers. For instance:

It can be incorporated into polyamides, polyurethanes, or polyesters, imparting specific properties to the resulting material.

The presence of the heavy iodine atom can be exploited to create polymers with high refractive indices for optical applications or enhanced X-ray absorption properties for radiation shielding materials.

The amino group can be used to create polymers with specific pH-responsive or stimuli-responsive behaviors, which is a growing area of interest for smart materials and drug delivery systems. researchgate.netmdpi.com

Future research will likely focus on synthesizing novel polymers from this monomer and exploring their unique physical and chemical properties for applications in electronics, optics, and advanced coatings.

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of this compound and its derivatives. Flow chemistry provides superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and better product consistency. researchgate.netnih.gov

Several key synthetic steps in the production of this compound are particularly well-suited for flow chemistry:

Nitration and Diazotization: These reactions often involve highly reactive and potentially unstable intermediates. The small reactor volumes and excellent heat exchange in flow systems mitigate the risks of thermal runaway, making the processes inherently safer. rsc.org

Cross-Coupling Reactions: Flow systems can enhance the efficiency of catalyzed reactions by enabling the use of immobilized catalysts in packed-bed reactors. This simplifies product purification by eliminating the need to separate the catalyst from the reaction mixture and allows for catalyst reuse.

A continuous-flow approach can significantly reduce reaction times, sometimes by over 100-fold compared to batch processes, and allows for more efficient multi-step syntheses by telescoping reactions without isolating intermediates. researchgate.netrsc.org The integration of automated monitoring and real-time optimization can further enhance productivity and quality control. This technology is crucial for the safe, scalable, and efficient manufacturing of fine chemicals and pharmaceutical intermediates. rsc.org

Sustainable and Eco-Friendly Methodologies for Production and Transformation

Green chemistry principles are increasingly guiding the development of synthetic routes for compounds like this compound. The focus is on minimizing environmental impact by reducing waste, avoiding hazardous reagents, and using renewable resources.

A key area of innovation is the development of environmentally benign iodination methods. One such approach utilizes cellulose (B213188) sulfuric acid, a biodegradable and recyclable solid acid, as a proton source for the diazotization-iodination of aryl amines. sid.ir This method avoids the use of corrosive mineral acids and toxic solvents, aligning with green chemistry goals. sid.ir

Furthermore, the shift away from traditional transition-metal catalysis towards alternative activation methods for the aryl iodide bond represents a major step in sustainable chemistry. nih.govacs.org As mentioned previously, photochemical and electrochemical methods are at the forefront of this movement. nih.govresearchgate.netacs.org

Photochemistry: Utilizes light as a clean and traceless reagent to promote reactions, often at ambient temperature, thus reducing energy consumption. nih.govacs.org

Electrochemistry: Employs electricity to drive chemical transformations, avoiding the need for stoichiometric chemical oxidants or reductants and minimizing waste generation. nih.govacs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。